molecular formula C14H16O4 B1329660 Diethyl benzylidenemalonate CAS No. 5292-53-5

Diethyl benzylidenemalonate

Cat. No.: B1329660
CAS No.: 5292-53-5
M. Wt: 248.27 g/mol
InChI Key: VUWPIBNKJSEYIN-UHFFFAOYSA-N
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Description

Diethyl benzylidenemalonate is an organic compound with the molecular formula C14H16O4. It is a colorless to yellow liquid that is insoluble in water. This compound is primarily used as a pharmaceutical intermediate and in various organic synthesis processes .

Mechanism of Action

Target of Action

Diethyl benzylidenemalonate is a chemical compound with the linear formula C6H5CH=C(COOC2H5)2 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be involved in theconjugate addition of cyanide ion to arylidenemalonic esters , providing a useful route to arylsuccinic acids . The specifics of its interaction with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

This compound participates in the cyclocondensation reactions with various aminoazoles . This leads to the formation of functionally substituted partially hydrogenated pyrazolo-, triazolo [1,5- a ]-pyrimidin-5-ones and pyrimido [1,2- a ]benzimidazol-2-one . The downstream effects of these biochemical pathways are yet to be fully understood.

Pharmacokinetics

Its boiling point is 215-217 °C/30 mmHg and it has a density of 1.107 g/mL at 25 °C . These properties might influence its bioavailability.

Result of Action

It is known to be used as a pharmaceutical intermediate

Action Environment

It is known to be insoluble in water , which could influence its behavior in aqueous environments. More research is needed to understand how environmental factors affect its action.

Biochemical Analysis

Biochemical Properties

It is known that the compound is involved in the conjugate addition of cyanide ion to arylidenemalonic esters This suggests that Diethyl benzylidenemalonate may interact with enzymes, proteins, and other biomolecules involved in these biochemical reactions

Cellular Effects

Given its role as a pharmaceutical intermediate , it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Specific details about these potential effects are not currently available in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl benzylidenemalonate is typically synthesized through the Knoevenagel condensation reaction between benzaldehyde and diethyl malonate. This reaction is catalyzed by bases such as piperidine . The reaction conditions generally involve refluxing the reactants in an appropriate solvent like ethanol or toluene.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure optimal yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Diethyl benzylidenemalonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzylidenemalonic acid derivatives.

    Reduction: Diethyl benzylmalonate.

    Substitution: Arylidenemalonic esters.

Scientific Research Applications

Diethyl benzylidenemalonate has a wide range of applications in scientific research:

Properties

IUPAC Name

diethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPIBNKJSEYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30200975
Record name Diethyl (phenylmethylene)malonate
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Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5292-53-5
Record name Diethyl benzylidenemalonate
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Record name Diethyl (phenylmethylene)malonate
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Record name Diethyl benzylidenemalonate
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Synthesis routes and methods I

Procedure details

One mole of a correspondingly substituted benzaldehyde is heated on a water trap with 160 g. (1 mole) of diethyl malonate, 30 ml. of glacial acetic acid, and 3 ml. of piperidine in 1 liter of benzene until 1 mole of water has been split off. The benzenic solution is worked up as usual.
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
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1 mol
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Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 12.8 g sodium ethylate in 140 ml of ethanol, 10.0 g of benzaldehyde and 17.4 g of Malonic acid diethyl ester dissolved in 35 ml ethanol was added drop-wise over 1 h at 50° C. Then, the reaction mixture was heated to reflux for 12 h. After cooling to RT half of the solvent was evaporated under reduced pressure and diluted with 200 ml of water. The remaining reaction mixture was acidified to pH 1 by addition of concentrated hydrochloric acid and then extracted with ethyl acetate. The organic phase was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was pure enough for the next reaction step.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
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reactant
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Quantity
140 mL
Type
solvent
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Quantity
35 mL
Type
solvent
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture containing 3.0 mL (19.8 mmoles) of diethyl malonate, 2.0 mL (19.6 mmoles) of benzaldehyde, 0.10 mL of piperidine, and 65 mg of benzoic acid in 35 mL of benzene was heated at reflux for 6 hours with continuous azeotropic removal of water by means of a Dean-Stark trap. Isolation of the product in the manner described in the procedure of Example I, followed by fractional distillation, afforded 4.27 g (88% yield) of diester 8: bp 105°-140° C. (bath temperature, 0.10 mm). Subsequent treatment of diester 8 with 2-nitropropane and sodium ethoxide in ethanol at reflux, as described for the corresponding cyanoester 1 in Example VIII, failed to yield a cyclopropanoid product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
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35 mL
Type
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65 mg
Type
catalyst
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods IV

Procedure details

Into a one-liter three-necked conical flask are introduced 60 g (565.39 mmol) of benzaldehyde, 90.56 g (565.39 mmol) of diethyl malonate, 3.85 g (45.21 mmol) of piperidine, 130 ml of toluene and 2.71 g (45.16 mmol) of acetic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
90.56 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
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Quantity
2.71 g
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reactant
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130 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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